

# trans-2-Hexenal-d2-1 molecular weight

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## Compound of Interest

Compound Name: *trans-2-Hexenal-d2-1*

Cat. No.: *B15547880*

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An In-depth Technical Guide on the Molecular Weight and Analysis of Deuterated trans-2-Hexenal

This technical guide provides a detailed overview of the molecular weight of trans-2-Hexenal-d2, a deuterated isotopologue of the common green leaf volatile, trans-2-Hexenal. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds in their studies. This document includes quantitative data, detailed experimental protocols for its characterization, and workflow diagrams.

## Molecular Weight Determination

The molecular weight of a deuterated compound is calculated by starting with the molecular weight of the parent, non-labeled compound and adjusting for the mass difference between hydrogen and deuterium atoms.

The molecular formula for trans-2-Hexenal is  $C_6H_{10}O$ , and its average molecular weight is 98.14 g/mol .<sup>[1][2][3][4]</sup> The term "d2" in "**trans-2-Hexenal-d2-1**" indicates the substitution of two hydrogen atoms with two deuterium atoms. The "-1" is a non-standard descriptor but may refer to the location of one of the deuterium atoms on the first carbon (the aldehyde group).

The atomic weight of hydrogen ( $^1H$ , protium) is approximately 1.008 g/mol , while the atomic weight of deuterium ( $^2H$  or D) is approximately 2.014 g/mol .<sup>[5][6][7]</sup>

The calculation for the molecular weight of trans-2-Hexenal-d2 is as follows:

- Start with the molecular weight of trans-2-Hexenal: 98.14 g/mol

- Calculate the mass difference for two substitutions:  $2 \times (\text{Atomic Weight of Deuterium} - \text{Atomic Weight of Hydrogen}) = 2 \times (2.014 \text{ g/mol} - 1.008 \text{ g/mol}) = 2 \times 1.006 \text{ g/mol} = 2.012 \text{ g/mol}$
- Add the mass difference to the original molecular weight:  $98.14 \text{ g/mol} + 2.012 \text{ g/mol} = 100.152 \text{ g/mol}$

## Quantitative Data Summary

For clarity and comparison, the molecular properties of trans-2-Hexenal and its deuterated form are summarized in the table below.

Compound	Molecular Formula	Molar Mass ( g/mol )	Monoisotopic Mass (Da)
trans-2-Hexenal	C <sub>6</sub> H <sub>10</sub> O	98.14	98.0732
trans-2-Hexenal-d2	C <sub>6</sub> H <sub>8</sub> D <sub>2</sub> O	100.152	100.0857

Note: Monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (<sup>12</sup>C, <sup>1</sup>H, <sup>16</sup>O, and <sup>2</sup>H).

## Experimental Protocols for Characterization

The synthesis and verification of isotopically labeled compounds such as **trans-2-Hexenal-d2-1** require specific analytical techniques. The following are standard protocols for the characterization and purity assessment of this compound.

### Mass Spectrometry for Molecular Weight Verification

Objective: To confirm the molecular weight of the synthesized trans-2-Hexenal-d2 and determine the efficiency of deuterium incorporation.

Methodology:

- Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurement.
- **Ionization:** Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The protonated molecule  $[M+H]^+$  is expected. For trans-2-Hexenal-d<sub>2</sub>, the expected m/z would be approximately 101.16.
- **Analysis:** Compare the experimentally observed m/z value of the molecular ion peak with the calculated theoretical value. The presence of a peak at the expected m/z confirms the successful deuteration. The relative intensities of the peak corresponding to the unlabeled (m/z 99.15) and partially labeled species can be used to assess isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

**Objective:** To determine the precise location of the deuterium atoms on the trans-2-Hexenal structure.

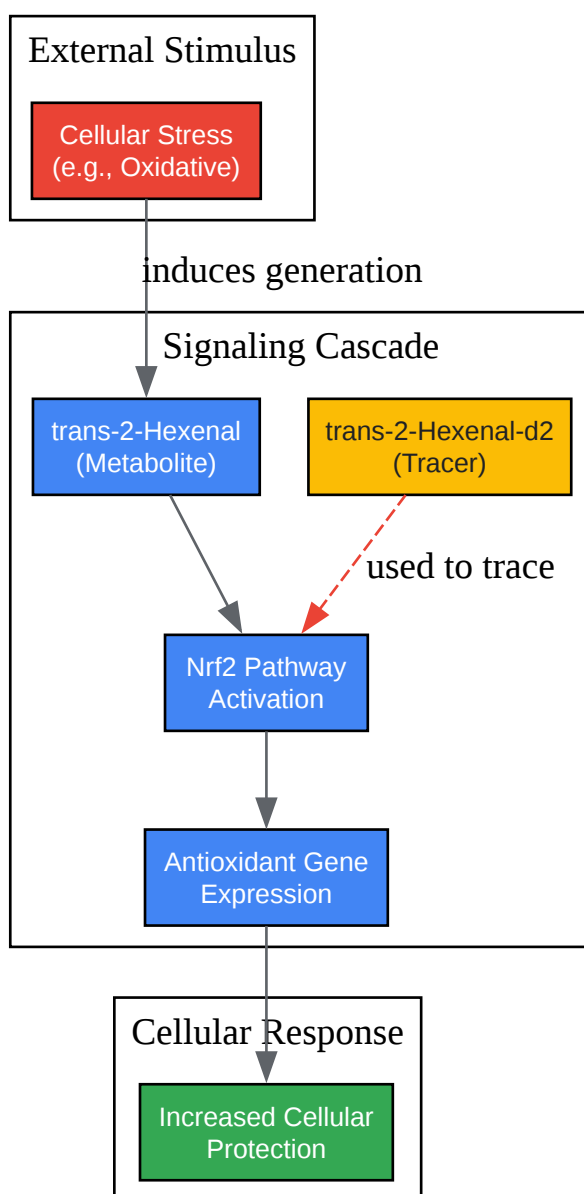
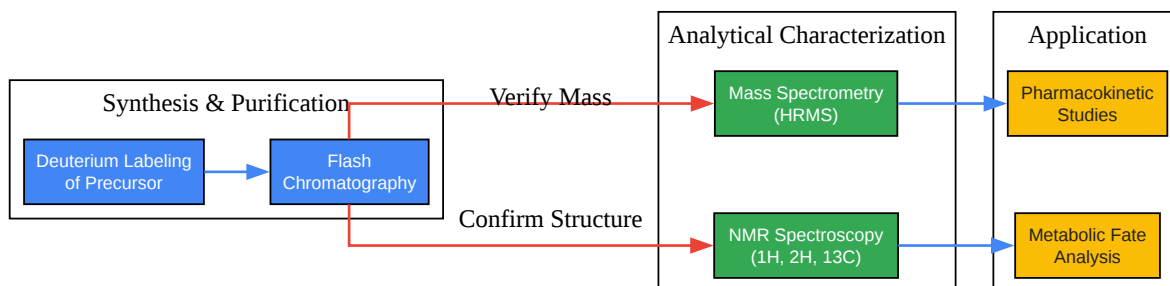
**Methodology:**

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>) suitable for NMR analysis.
- **<sup>1</sup>H NMR Spectroscopy:**
  - Acquire a standard proton NMR spectrum.
  - The absence or significant reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. For example, if the aldehyde proton at ~9.5 ppm is absent, it confirms deuteration at the C-1 position.
- **<sup>2</sup>H NMR Spectroscopy:**

- Acquire a deuterium NMR spectrum.
- This spectrum will show signals only for the deuterium atoms. The chemical shift of the observed signal(s) will directly confirm the position(s) of deuteration.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a carbon NMR spectrum.
  - Carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound.

## Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are Graphviz-generated diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway involving this compound.



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